molecular formula C20H23N3O2 B295911 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Número de catálogo B295911
Peso molecular: 337.4 g/mol
Clave InChI: PRCNIRSXAUBOSC-SDXDJHTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a potent inhibitor of protein kinase C (PKC). This compound has been widely used in scientific research for its ability to selectively inhibit PKC activity and its potential therapeutic applications.

Aplicaciones Científicas De Investigación

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research for its ability to selectively inhibit PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including signal transduction, gene expression, and cell proliferation. Dysregulation of PKC activity has been implicated in many diseases, including cancer, diabetes, and heart disease. Therefore, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been used to study the role of PKC in these diseases and to develop potential therapeutic strategies.

Mecanismo De Acción

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one selectively inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for its activity. 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to be a competitive inhibitor of PKC, with a Ki value of 0.9 nM. This high affinity for PKC makes 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one an effective tool for studying the role of PKC in cellular processes.
Biochemical and Physiological Effects
The inhibition of PKC activity by 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to have a wide range of biochemical and physiological effects. 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. In addition, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. These effects make 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one a promising candidate for the treatment of cancer and other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high selectivity for PKC. This selectivity allows researchers to study the specific role of PKC in cellular processes without affecting other signaling pathways. However, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers must carefully optimize the concentration of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one used in their experiments to avoid nonspecific effects.

Direcciones Futuras

There are several future directions for the use of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in scientific research. One potential application is the development of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one-based therapies for cancer and other diseases. Another direction is the use of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one to study the role of PKC in aging and age-related diseases. Furthermore, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be used to study the interaction between PKC and other signaling pathways, such as the MAPK/ERK pathway. Overall, 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a valuable tool for studying the role of PKC in cellular processes and has the potential to lead to new therapeutic strategies for a wide range of diseases.

Métodos De Síntesis

The synthesis of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves a multi-step process that starts with the reaction between 2-amino-3-phenyl-4H-imidazol-4-one and 2-furancarboxaldehyde. The resulting product is then reacted with dipropylamine to form 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. The overall yield of this synthesis method is around 40%, and the purity of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can be increased by recrystallization.

Propiedades

Fórmula molecular

C20H23N3O2

Peso molecular

337.4 g/mol

Nombre IUPAC

(5Z)-2-(dipropylamino)-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one

InChI

InChI=1S/C20H23N3O2/c1-3-12-22(13-4-2)20-21-18(15-17-11-8-14-25-17)19(24)23(20)16-9-6-5-7-10-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b18-15-

Clave InChI

PRCNIRSXAUBOSC-SDXDJHTJSA-N

SMILES isomérico

CCCN(CCC)C1=N/C(=C\C2=CC=CO2)/C(=O)N1C3=CC=CC=C3

SMILES

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

SMILES canónico

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.